molecular formula C16H12ClFN2 B10833225 Central azetidine derivative 1

Central azetidine derivative 1

Cat. No.: B10833225
M. Wt: 286.73 g/mol
InChI Key: KUOSCBGVFZTWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Central azetidine derivative 1 is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds. This compound is of great interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: Central azetidine derivative 1 can be synthesized through various methods, including:

    Cyclization: This involves the formation of the azetidine ring by cyclizing appropriate precursors under specific conditions.

    Nucleophilic Substitution: This method uses nucleophiles to substitute leaving groups in precursor molecules, leading to the formation of the azetidine ring.

    Reduction of β-lactams: This involves the reduction of β-lactams to form azetidines.

Industrial Production Methods: Industrial production of azetidines often involves large-scale cyclization and nucleophilic substitution reactions. These methods are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or halides.

Major Products:

Mechanism of Action

The mechanism of action of central azetidine derivative 1 involves its interaction with specific molecular targets and pathways. The ring strain and unique reactivity of the azetidine ring allow it to interact with enzymes and receptors, leading to various biological effects. For example, azetidines can inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Central azetidine derivative 1 is unique due to its balance of ring strain and stability, which imparts distinct reactivity and biological activity. Unlike aziridines, azetidines are more stable and easier to handle, while still maintaining significant reactivity. Compared to pyrrolidines, azetidines have higher ring strain, leading to unique chemical and biological properties .

Properties

Molecular Formula

C16H12ClFN2

Molecular Weight

286.73 g/mol

IUPAC Name

2-[2-[1-(3-chlorophenyl)-3-fluoroazetidin-3-yl]ethynyl]pyridine

InChI

InChI=1S/C16H12ClFN2/c17-13-4-3-6-15(10-13)20-11-16(18,12-20)8-7-14-5-1-2-9-19-14/h1-6,9-10H,11-12H2

InChI Key

KUOSCBGVFZTWCN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC(=CC=C2)Cl)(C#CC3=CC=CC=N3)F

Origin of Product

United States

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